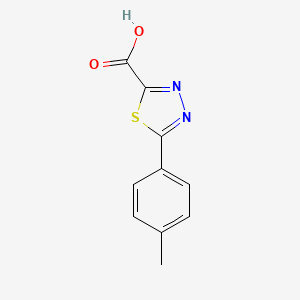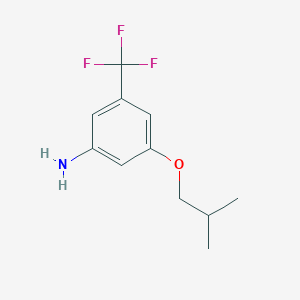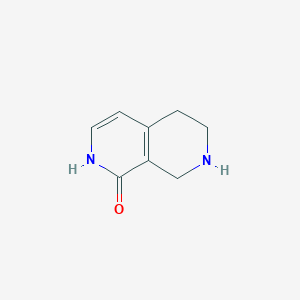
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a compound with the molecular formula C8H10N2O . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines .
Synthesis Analysis
The synthesis of this compound involves several key steps. One method involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . Another method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . Another reaction involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.18 g/mol, a topological polar surface area of 41.1 Ų, and a hydrogen bond donor count of 2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Studies
- Synthesis Improvement : Dow and Schneider (2001) describe an improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine, highlighting its potential as a conformationally-locked analog of pharmacologically active structures Dow & Schneider, 2001.
- Partial Hydrogenation : Messinger and Meyer-Barrientos (1981) focus on the synthesis of partially hydrogenated 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives Messinger & Meyer-Barrientos, 1981.
Catalytic Synthesis
- Cobalt-catalyzed Cyclizations : Zhou, Porco, and Snyder (2007) developed a method for synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines using microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations Zhou, Porco, & Snyder, 2007.
Library Synthesis and Screening
- Library Synthesis for Antituberculosis Activity : Zhou et al. (2008) used 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, identifying lead compounds with potential antituberculosis activity Zhou et al., 2008.
Reactivity Studies
- Reactivity with Amines : Sirakanyan et al. (2014) explored the reactivity of 5,6,7,8-tetrahydro-2,7-naphthyridines with nucleophiles, observing different behaviors under varying conditions Sirakanyan et al., 2014.
Structural Analysis and Reduction Studies
- Structural Establishments via Spectroscopy : Armarego (1967) conducted studies to establish the structures of tetrahydronaphthyridines using spectroscopic techniques Armarego, 1967.
Potential Medical Applications
- Antagonists for Osteoporosis Treatment : Coleman et al. (2004) identified certain 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl derivatives as potential antagonists for osteoporosis treatment Coleman et al., 2004.
Synthesis of Analogues for Biomedical Research
- Acetylcholinesterase Inhibitor Analogues : Vanlaer et al. (2009) synthesized derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as potential inhibitors of acetylcholinesterase, an enzyme involved in neurological functions Vanlaer et al., 2009.
Antioxidant Studies
- Antioxidants in Lipid Membranes and LDL : Nam et al. (2007) demonstrated the antioxidant potential of tetrahydro-1,8-naphthyridinol analogues in lipid membranes and low-density lipoproteins Nam et al., 2007.
Wirkmechanismus
Target of Action
It is known that naphthyridines, the class of compounds to which 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol belongs, have a wide range of biological applications .
Mode of Action
It is known that the functionalization of the naphthyridine core can lead to specific activity .
Biochemical Pathways
Naphthyridines are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines are known to have a wide range of pharmacological activities .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with sex hormone regulatory agents and anti-HIV agents . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cancer cell lines by altering their proliferation rates and inducing apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth and enhancing immune response . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJNHWPMWSWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)

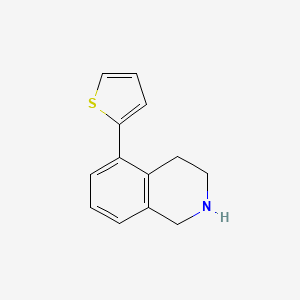
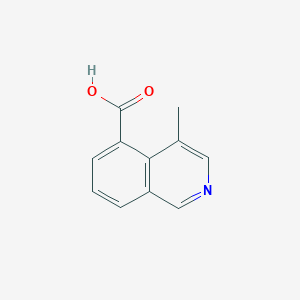
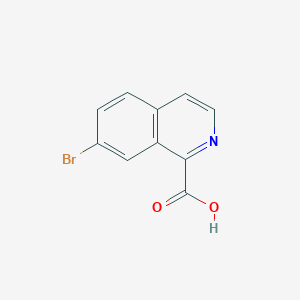
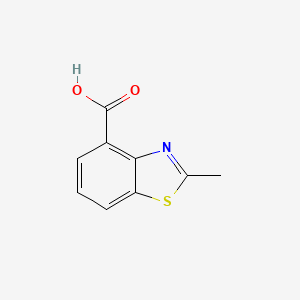


![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)
